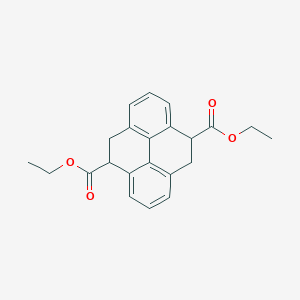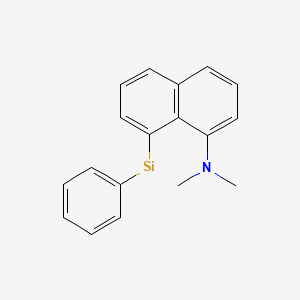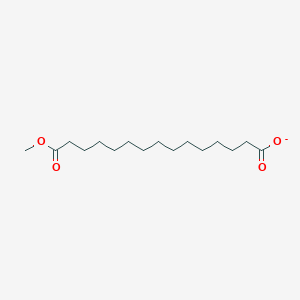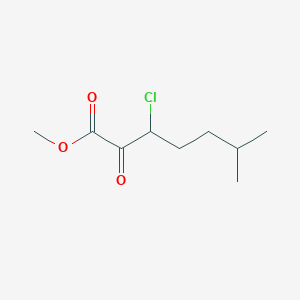![molecular formula C15H34O5Si4 B14291385 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 127441-56-9](/img/structure/B14291385.png)
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure and multiple silicon-oxygen bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic heptane core and the attachment of the heptamethyl-tetroxatetrasilocan group. Common reagents used in the synthesis may include organosilicon compounds, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including drug development and delivery systems.
Industry
In industry, the compound may find applications in materials science, such as the development of new polymers or coatings with unique properties.
作用機序
The mechanism of action of 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The silicon-oxygen bonds and bicyclic structure may play a role in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action would require experimental data and computational modeling.
類似化合物との比較
Similar Compounds
- 2,2,4,4,6,8,8-Heptamethyl-1,3,5,7-tetroxatetrasilocane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7-tetroxatetrasilocane
Uniqueness
Compared to similar compounds, 3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of the heptamethyl-tetroxatetrasilocan group. These features may confer distinct chemical and physical properties, making it valuable for specialized applications.
特性
CAS番号 |
127441-56-9 |
|---|---|
分子式 |
C15H34O5Si4 |
分子量 |
406.77 g/mol |
IUPAC名 |
2,2,4,4,6,6,8-heptamethyl-8-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H34O5Si4/c1-21(2)17-22(3,4)19-24(7,20-23(5,6)18-21)11-10-13-8-9-14-15(12-13)16-14/h13-15H,8-12H2,1-7H3 |
InChIキー |
WXNYWTHOSFSFDY-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2CCC3C(C2)O3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

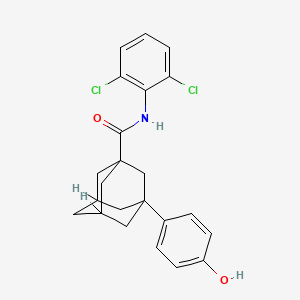
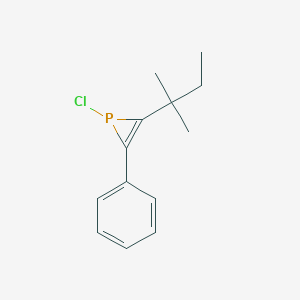
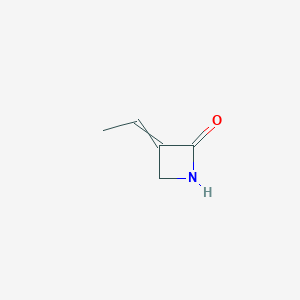

![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
